molecular formula C5H5ClN4O B597675 3-Amino-6-chloropyrazine-2-carboxamide CAS No. 1125-56-0

3-Amino-6-chloropyrazine-2-carboxamide

Cat. No.: B597675
CAS No.: 1125-56-0
M. Wt: 172.572
InChI Key: YRLKALFVUYUKGQ-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyrazine-2-carboxamide is an organic compound with the molecular formula C5H5ClN4O. It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a carboxamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyrazine-2-carboxamide typically involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines. This reaction is carried out under different conditions to yield a series of 3-benzylaminopyrazine-2-carboxamides . Another method involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documentedThese methods likely involve similar reaction conditions as those used in laboratory synthesis, optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include benzylamines and other nucleophiles. Reaction conditions typically involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction:

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, such as 3-benzylaminopyrazine-2-carboxamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and biological activities. Its ability to undergo aminodehalogenation reactions and form various substituted derivatives makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

3-amino-6-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLKALFVUYUKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676904
Record name 3-Amino-6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-56-0
Record name 3-Amino-6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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